醋酸聚乙烯酯邻苯二甲酸酯
描述
Polyvinyl acetate phthalate (PVAP) is a commonly used polymer phthalate in the formulation of pharmaceuticals, such as the enteric coating of tablets or capsules . It is a vinyl acetate polymer that is partially hydrolyzed and then esterified with phthalic acid .
Synthesis Analysis
PVAP is a reaction product of phthalic anhydride and a partially hydrolyzed polyvinyl acetate . It contains not less than 55.0 percent and not more than 62.0 percent of phthalyl (o -carboxybenzoyl, C 8 H 5 O 3) groups, calculated on an anhydrous, acid-free basis .Molecular Structure Analysis
The molecular structure of PVAP is derived from the polymerization of vinyl acetate monomers . The structure of the vinyl acetate repeating units in PVAP is represented as [CH3COOCH2CH2]n .Chemical Reactions Analysis
PVAP is processed in a hot-melt extrusion process to prepare amorphous solid dispersions (ASDs), which is a suitable approach to overcome solubility-limited absorption of poorly soluble drugs . PVAP was found to be extrudable in combination with 10% (w/w) PEG 3000 as a plasticizer .Physical And Chemical Properties Analysis
PVAP is a free-flowing white to off-white powder and may have a slight odor of acetic acid . It is essentially amorphous . PVAP is non-toxic, non-reactive, and chemically stable under normal conditions .科学研究应用
Pharmaceutical Formulations
PVAP is a commonly used polymer phthalate in the formulation of pharmaceuticals . It is often used in the enteric coating of tablets or capsules . The enteric coating is designed to protect the drug from the stomach’s acidic environment and to prevent the stomach from being upset by the drug.
Controlled Drug Delivery Systems
PVAP’s unique properties have been explored in medical and pharmaceutical contexts. Its pH-dependent solubility is advantageous in the formulation of drug delivery systems. The release of active pharmaceutical ingredients can be controlled by the pH of the surrounding environment.
Hot-Melt Extrusion Process
PVAP is a polymer with a pH-dependent solubility, which is not thoroughly characterized regarding its suitability for a hot-melt extrusion process . The objective of this study was to assess the processability of PVAP within a hot-melt extrusion process with the aim of preparing an Amorphous Solid Dispersion (ASD) .
Preparation of Amorphous Solid Dispersions (ASDs)
The preparation of ASDs is a suitable approach to overcome solubility-limited absorption of poorly soluble drugs . In particular, pH-dependent soluble polymers have proven to be an excellently suitable carrier material for ASDs . PVAP is one such polymer .
Excipient in Medicinal Products
PVAP is one of the most commonly used phthalates in medicinal products licensed in the EU . Other commonly used phthalates include dibutyl phthalate (DBP), diethyl phthalate (DEP), cellulose acetate phthalate (CAP), and hydroxypropylmethylcellulose phthalate (HPMCP) .
Enhancing Oral Bioavailability
Amorphous Solid Dispersions (ASDs) have been proven to be able to increase oral bioavailability . While an amorphized drug tends towards recrystallization due to a higher state of energy , ASDs may ensure physical stability by preserving the molecularly dispersed or amorphous state of the drug within a polymeric matrix . PVAP is used in the preparation of these ASDs .
作用机制
Target of Action
Polyvinyl Acetate Phthalate (PVAP) is primarily used in the pharmaceutical industry as an enteric coating for tablets or capsules . Its main target is the gastrointestinal tract, where it functions as a barrier to protect the drug from the acidic environment of the stomach .
Mode of Action
PVAP is a vinyl acetate polymer that is partially hydrolyzed and then esterified with phthalic acid . As an enteric coating, PVAP remains intact in the stomach’s acidic environment and only dissolves at the higher pH levels found in the intestines . This allows the drug to be released in the intestines, where it can be absorbed into the bloodstream .
Biochemical Pathways
It’s known that phthalates can be biodegraded by a variety of microorganisms under aerobic, anaerobic, and facultative conditions . The degradation of phthalates involves several metabolic pathways, which are initiated by the action of specific enzymes .
Pharmacokinetics
As an excipient in pharmaceutical formulations, pvap’s primary role is to control the release of the drug rather than being absorbed and metabolized itself . Therefore, its ADME properties would primarily impact the bioavailability of the drug it is formulated with, rather than having direct pharmacokinetic effects itself .
Result of Action
The primary result of PVAP’s action is the controlled release of the drug in the intestines, where it can be absorbed into the bloodstream . This can enhance the efficacy of the drug by ensuring it is released in the optimal location for absorption .
Action Environment
The action of PVAP is influenced by the pH of the environment. In the acidic environment of the stomach, PVAP forms a protective barrier around the drug, preventing its release . In the more alkaline environment of the intestines, pvap dissolves, allowing the drug to be released . Therefore, changes in gastrointestinal pH could potentially impact the efficacy and stability of PVAP-coated drugs .
安全和危害
属性
IUPAC Name |
ethenyl acetate;phthalic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4.C4H6O2/c9-7(10)5-3-1-2-4-6(5)8(11)12;1-3-6-4(2)5/h1-4H,(H,9,10)(H,11,12);3H,1H2,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUJQXGBDWAGQHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC=C.C1=CC=C(C(=C1)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40956012 | |
Record name | Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethenyl acetate;phthalic acid | |
CAS RN |
34481-48-6, 53237-50-6 | |
Record name | Polyvinyl acetate phthalate [NF] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034481486 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053237506 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethenol, homopolymer, acetate 1,2-benzenedicarboxylate | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene-1,2-dicarboxylic acid--ethenyl acetate (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40956012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the impact of additives on the properties of PVAP films?
A1: Additives, such as plasticizers and pigments, can significantly influence the permeability and performance of PVAP films. For instance, the presence of these additives has been shown to have a greater effect on the properties of cellulose acetate phthalate (CAP) compared to PVAP, particularly regarding water vapor permeability [].
Q2: How does the processing of PVAP via hot-melt extrusion affect its properties?
A2: Hot-melt extrusion is a viable method for processing PVAP to create amorphous solid dispersions. The addition of a plasticizer like polyethylene glycol (PEG) 3000, around 10% (w/w), is often necessary for successful extrusion []. The process parameters, such as temperature and feed rate, have a minimal effect on PVAP's dissolution time [].
Q3: Can PVAP be used to formulate amorphous solid dispersions (ASDs)?
A3: Yes, PVAP has shown promising results as a carrier material for ASDs, especially for drugs with pH-dependent solubility. Research indicates successful formulation of ASDs with indomethacin and dipyridamole, demonstrating superior dissolution performance at pH 5.5 compared to other commonly used polymers like HPMCAS and Eudragit L100-55 [].
Q4: Is PVAP compatible with all drugs in solid dispersion formulations?
A4: While generally considered safe and biocompatible, PVAP may exhibit incompatibility with certain drugs. For instance, a study reported incompatibility with benzocaine, leading to the formation of 4-phthalimidobenzoic acid ethyl ester []. It is crucial to assess drug-excipient compatibility during formulation development.
Q5: Does omeprazole crystallize in PVAP films?
A5: No, research indicates that omeprazole exists in an amorphous form within PVAP films, which is a desirable characteristic for enteric-coated formulations [].
Q6: How does the stability of PVAP dispersions compare to those of cellulose-based enteric polymers?
A6: Aqueous dispersions of PVAP demonstrate better stability compared to cellulose-based enteric polymers like CAP. The hydrolysis of phthalate esters in cellulose polymers leads to the formation of free phthalic acid, negatively impacting the physical stability of their dispersions [].
Q7: What factors influence the dissolution of sodium salicylate from enteric-coated microcapsules prepared with PVAP?
A8: Surface characteristics play a crucial role in the dissolution of drugs from enteric-coated formulations. When compared to other coatings like CAP and shellac, microcapsules coated with PVAP exhibited specific surface morphologies influencing their dissolution profiles [].
Q8: How does PVAP influence the dissolution of itraconazole in amorphous solid dispersions?
A9: PVAP enhances the dissolution of itraconazole in amorphous solid dispersions, leading to greater supersaturation in neutral media compared to conventional Sporanox pellets. This enhancement is attributed to potential hydrogen bonding interactions between itraconazole and PVAP, as observed through modulated differential scanning calorimetry [].
Q9: Can PVAP be used to design controlled-release drug delivery systems?
A10: Yes, PVAP's pH-dependent solubility makes it suitable for designing controlled-release formulations. It has been successfully employed in various controlled-release systems, such as enteric-coated tilmicosin microcapsules [, ] and multi-layered tablets containing acid-labile drugs [].
Q10: What analytical techniques are commonly employed to characterize PVAP and its formulations?
A10: Various analytical techniques are used to characterize PVAP and its formulations:
- Powder X-ray Diffraction (PXRD): To determine the crystallinity of PVAP and the physical state of drugs in formulations [, , , , ].
- Nuclear Magnetic Resonance (NMR) Spectroscopy: To study the structure of PVAP, confirm its synthesis, and investigate potential drug-polymer interactions [, ].
- Differential Scanning Calorimetry (DSC): To analyze the thermal properties of PVAP, such as glass transition temperature (Tg), and assess drug-polymer miscibility in solid dispersions [, , , ].
- Scanning Electron Microscopy (SEM): To visualize the surface morphology of PVAP films and coated particles [, , , ].
- Dissolution Testing: To evaluate the drug release profiles from PVAP-containing formulations under various pH conditions [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。